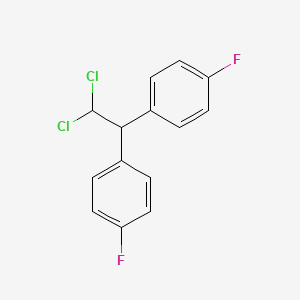

1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene)

描述

Historical Context and Development

The development of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) can be traced within the broader historical context of halogenated diphenyl compound research, which gained significant momentum in the mid-20th century. The compound represents an evolution in the design of halogenated aromatic molecules, building upon earlier work with dichlorodiphenyltrichloroethane and related structures.

Historical records indicate that the compound was first catalogued in chemical databases in 2005, suggesting its synthesis and characterization occurred during the early 2000s. This timing coincides with a period of increased interest in organofluorine chemistry and the systematic exploration of fluorine-substituted analogs of known chlorinated compounds. The development of this compound reflects the scientific community's growing understanding of how fluorine substitution can modify the properties of organic molecules while maintaining structural similarity to chlorinated analogs.

The synthesis and study of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) occurred during a renaissance in organofluorine chemistry research, which has seen tremendous growth over the past several decades. This period has been characterized by the development of new fluorination methods and a deeper understanding of carbon-fluorine bond properties. The compound's creation represents part of a systematic effort to explore how fluorine substitution affects the properties of traditionally chlorinated aromatic systems.

Research interest in this compound has been sustained by its potential applications in structure-activity relationship studies and its value as a model compound for understanding halogenated aromatic chemistry. The compound has been incorporated into various research programs examining the effects of halogen substitution patterns on molecular properties and biological activities.

Nomenclature and Systematic Classification

The nomenclature of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) follows established International Union of Pure and Applied Chemistry conventions for naming complex halogenated aromatic compounds. The systematic name precisely describes the molecular structure by identifying the central ethylidene unit and the positions of halogen substituents.

| Nomenclature Aspect | Description |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-[2,2-dichloro-1-(4-fluorophenyl)ethyl]-4-fluorobenzene |

| Alternative International Union of Pure and Applied Chemistry Name | 1,1'-(2,2-Dichloro-1,1-ethanediyl)bis(4-fluorobenzene) |

| Chemical Abstracts Service Registry Number | 603-55-4 |

| Molecular Formula | C₁₄H₁₀Cl₂F₂ |

| Molecular Weight | 287.1 g/mol |

The compound is systematically classified as a halogenated aromatic hydrocarbon, specifically belonging to the diphenylethane subfamily. Within this classification, it represents a mixed halogenated system containing both fluorine and chlorine atoms. The European Community number 654-084-4 provides additional regulatory identification for the compound.

Several alternative names exist for this compound, reflecting different naming conventions and historical usage patterns. These include difluorodiphenyldichloroethane, 1,1-bis-(4-fluorophenyl)-2,2-dichloroethane, and the abbreviated form difluorodiphenyldichloro-ethylidene or DFDD. The multiplicity of names reflects the compound's appearance in various research contexts and chemical literature sources.

The InChI (International Chemical Identifier) string for the compound is InChI=1S/C14H10Cl2F2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,13-14H, which provides a unique computational representation of its structure. The corresponding InChI Key is DTWVWSKVQMPTOU-UHFFFAOYSA-N, serving as a shorter identifier for database searches.

Relationship to Halogenated Diphenyl Compounds

1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) occupies a distinctive position within the family of halogenated diphenyl compounds, sharing structural motifs with several well-known chlorinated analogs while introducing fluorine substitution that significantly alters its properties. The compound's closest structural relatives include 2,2-bis(4-chlorophenyl)-1,1-dichloroethylene (p,p'-dichlorodiphenyldichloroethylene) and 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane.

The structural relationship between 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) and its chlorinated analogs demonstrates the systematic variation possible within halogenated diphenyl chemistry. While maintaining the fundamental diphenylethylidene backbone, the substitution of fluorine atoms for chlorine atoms on the aromatic rings creates distinct electronic and steric effects. The carbon-fluorine bond length of approximately 1.4 Ångströms is significantly shorter than the carbon-chlorine bond, and the higher electronegativity of fluorine compared to chlorine results in different dipole moments and intermolecular interactions.

| Compound | Molecular Formula | Halogen Pattern | Key Structural Feature |

|---|---|---|---|

| 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) | C₁₄H₁₀Cl₂F₂ | F on aromatic rings, Cl on aliphatic | Mixed halogenation |

| p,p'-Dichlorodiphenyldichloroethylene | C₁₄H₈Cl₄ | Cl throughout | Full chlorination |

| 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane | C₁₄H₉Cl₅ | Cl throughout | Saturated ethane bridge |

Comparative analysis reveals that 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) represents an intermediate case between fully fluorinated and fully chlorinated systems. This positioning makes it valuable for understanding how halogen substitution patterns influence molecular properties and reactivity. Research has shown that such mixed halogenation patterns can produce compounds with unique biological and chemical activities that differ from either purely chlorinated or purely fluorinated analogs.

The compound's relationship to polybrominated diphenyl ethers and other halogenated aromatic systems has been explored in environmental chemistry contexts, where understanding the behavior of mixed halogenated compounds is important for predicting environmental fate and transport. The presence of both fluorine and chlorine substituents may influence biodegradation pathways and environmental persistence compared to compounds containing only one type of halogen.

Significance in Organofluorine Chemistry Research

1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) holds particular significance in organofluorine chemistry research as a model compound for understanding the effects of fluorine substitution on aromatic systems. The compound exemplifies several key aspects of carbon-fluorine bond chemistry that have made organofluorine compounds increasingly important in pharmaceutical and materials applications.

The carbon-fluorine bonds in this compound represent some of the strongest single bonds in organic chemistry, with bond dissociation energies approaching 480 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of the compound, making it useful for studying the fundamental properties of organofluorine systems. The high electronegativity of fluorine (3.98 on the Pauling scale) creates highly polarized carbon-fluorine bonds with significant dipole moments.

Research applications of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) have included structure-activity relationship studies examining how fluorine substitution affects molecular recognition and binding properties. These studies have contributed to the broader understanding of how fluorine substitution can be used to fine-tune the biological and chemical properties of organic compounds. The compound has served as a template for developing new synthetic methodologies in organofluorine chemistry.

The compound's unique combination of fluorine and chlorine substituents makes it particularly valuable for comparative studies examining how different halogen substitution patterns affect molecular properties. This has contributed to the development of new organofluorine synthetic methods and a deeper understanding of fluorine's role in molecular design. Recent advances in organofluorine chemistry have built upon insights gained from studying compounds like 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene), leading to improved methods for selective fluorination and new applications in drug discovery and materials science.

属性

IUPAC Name |

1-[2,2-dichloro-1-(4-fluorophenyl)ethyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2F2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWVWSKVQMPTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871785 | |

| Record name | 1,1'-(2,2-Dichloroethane-1,1-diyl)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-55-4 | |

| Record name | 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DFDD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(2,2-Dichloroethane-1,1-diyl)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS-(4-FLUOROPHENYL)-2,2-DICHLOROETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-(2,2-DICHLOROETHYLIDENE)BIS(4-FLUOROBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ87YD2CYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene), also known as DDE, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) consists of two 4-fluorobenzene rings connected by a dichloroethylidene bridge. This configuration contributes to its unique chemical properties and biological interactions.

The biological activity of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Endocrine Disruption : The compound exhibits properties that can interfere with hormonal signaling pathways, potentially leading to endocrine-related effects.

- Cytotoxicity : Studies have shown that it can induce cytotoxic effects in various cell lines, which may be linked to oxidative stress and apoptosis.

- Mutagenicity : Preliminary data suggest that the compound may possess mutagenic properties, warranting further investigation into its genotoxic effects.

Acute Toxicity Studies

Acute toxicity studies have been conducted to evaluate the safety profile of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene). The following table summarizes key findings from these studies:

Long-term Exposure Studies

Long-term exposure studies have indicated potential carcinogenic effects associated with this compound. Animal studies suggest a correlation between exposure and increased incidence of tumors in specific organs.

Case Studies

Several case studies have been documented regarding the biological effects of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene):

- Case Study 1 : A study involving Sprague-Dawley rats showed that exposure to high doses resulted in significant liver damage and alterations in metabolic enzyme activities. The findings highlighted the importance of monitoring liver function in populations exposed to this compound.

- Case Study 2 : Research conducted on human cell lines indicated that the compound could induce DNA damage, raising concerns about its potential mutagenic effects. This study emphasized the need for further investigation into its long-term health implications.

Environmental Impact

The environmental persistence of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) raises concerns regarding bioaccumulation and ecological toxicity. Its presence in aquatic systems has been linked to adverse effects on aquatic organisms.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

The compound serves as an important intermediate in organic synthesis. Its fluorinated structure allows for further derivatization, making it useful in the development of pharmaceuticals and agrochemicals. The unique electronic properties imparted by the fluorine atoms can enhance biological activity or modify the physical properties of resultant compounds.

2. Medicinal Chemistry:

Research indicates that compounds similar to 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) exhibit potential as anti-cancer agents due to their ability to interact with biological targets involved in cell proliferation and apoptosis. Studies have demonstrated that fluorinated compounds can improve the bioavailability and metabolic stability of drug candidates.

3. Material Science:

This compound has been explored for use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The fluorinated segments can also impart hydrophobic characteristics to materials, making them suitable for applications in coatings and sealants.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis of Fluorinated Compounds | To explore the reactivity of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) in nucleophilic substitutions | The compound showed enhanced reactivity compared to non-fluorinated analogs, leading to higher yields of desired products. |

| Anticancer Activity Assessment | Investigate the biological effects on cancer cell lines | Significant inhibition of cell growth was observed in several cancer types, suggesting potential therapeutic applications. |

| Polymer Composite Development | Evaluate the incorporation of fluorinated compounds into polymer matrices | Improved thermal stability and mechanical strength were recorded, with potential applications in high-performance materials. |

Safety and Environmental Considerations

While 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) shows promise in various applications, safety assessments are crucial due to the presence of chlorine and fluorine atoms. Regulatory guidelines recommend thorough toxicity studies to evaluate environmental impact and human health risks associated with its use.

化学反应分析

Degradation and Environmental Reactivity

DFDD’s environmental persistence and degradation pathways are inferred from studies on structurally similar organochlorines (e.g., DDT, DDD):

- Photodegradation : Fluorinated analogs exhibit slower degradation due to the high C–F bond energy (485 kJ/mol), which resists UV-induced cleavage compared to C–Cl bonds .

- Reductive Dehalogenation : Microbial action in anaerobic environments may reduce dichloroethylidene groups to ethylene derivatives, though fluorinated residues remain stable .

Reactivity in Organic Transformations

DFDD’s dichloroethylidene bridge and fluorinated aryl groups influence its participation in:

- Elimination Reactions : Analogous to DDT, DFDD may undergo base-induced dehydrohalogenation to form 1,1-bis(4-fluorophenyl)ethylene (DFDE) .

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions. For example, nitration yields 3-nitro derivatives .

| Reaction | Mechanism | Outcome | Reference |

|---|---|---|---|

| Dehydrohalogenation | Base-mediated elimination of HCl | DFDE formation | |

| Nitration | Electrophilic attack at meta position | 3-Nitro-DFDD |

Stability and Handling

- Thermal Stability : Decomposes above 250°C, releasing HF and Cl₂ gases .

- Storage : Recommended at 2–8°C under inert atmosphere to prevent hydrolysis .

Key Research Gaps

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

Environmental and Toxicological Profiles

- Target Compound: Limited data on toxicity, but fluorine substitution likely reduces persistence compared to DDD and Perthane. Fluorinated analogs are less prone to biomagnification .

- 4,4'-DDD: Banned globally due to carcinogenicity, endocrine disruption, and persistence in fatty tissues .

- Perthane : Prohibited for long-term environmental retention and reproductive toxicity in birds .

- DFDT : Exhibits higher insecticidal activity than DDT but shares concerns over chlorine-derived toxicity .

准备方法

Synthesis from 4,4-bis(4-fluorophenyl)butan-1-ol via Thionyl Chloride

This method is well-documented and involves the chlorination of a bis(4-fluorophenyl)butanol precursor to form the dichloroethylidene bridge.

- Dissolve 4,4-bis(4-fluorophenyl)butan-1-ol (218 g) in toluene (570 mL) under nitrogen atmosphere.

- Add catalytic pyridine (0.10 g) to the solution.

- Heat the mixture to 80°C ± 10°C.

- Slowly add thionyl chloride (57 g, 0.480 mol) over 1-2 hours, maintaining the temperature.

- Reflux the reaction for an additional 2-3 hours until completion.

- Remove solvent by evaporation, add fresh toluene (270 mL), and evaporate again to obtain a brown oil.

- Purify the product by vacuum distillation at 170-180°C under 1-2 mBar pressure.

- The product is obtained as a colorless oil with >98% purity by gas chromatography.

| Parameter | Value |

|---|---|

| Yield | 62.4% (80 g product) |

| Purity (GC) | >98% |

| Physical State | Colorless oil |

| NMR (200 MHz, CDCl3) | Multiplets at 7.06-7.24 ppm (4H), 6.85-7.07 ppm (4H), triplets and multiplets for aliphatic protons |

| Mass Spectrometry (El-MS) | m/z = 280 [M]+ |

This method is efficient and reproducible, providing a high-purity product suitable for further applications.

Alternative Halogenation Routes

While the above method is direct, other halogenation techniques can be employed, such as:

- Using phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) for chlorination of alcohol precursors.

- Employing chlorination under UV light or radical initiators for selective halogenation.

- Utilizing chlorinating agents in the presence of bases or catalysts to improve selectivity.

However, these methods are less commonly reported for this specific compound due to potential side reactions and lower yields.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination with thionyl chloride | Thionyl chloride, pyridine, toluene, N2 atmosphere | 80 ± 10 | 3-5 | 62.4 | Vacuum distillation purification |

| Nitration of dichlorobenzene | HNO3/H2SO4 mixture | 30-75 | 1-5 | ~98 (nitro intermediate) | Precursor synthesis step |

| Fluorination with KF | Potassium monofluoride, DMSO or DMF | 145-185 | 3 | 82-83 | Aprotic polar solvent required |

| Chlorination of fluoronitrobenzene | Chlorine gas, heating | 180-220 | 8-12 | 62.8 | Final halogenation step |

Research Findings and Notes

- The use of thionyl chloride in the presence of pyridine and toluene under inert atmosphere is a reliable method for converting bis(4-fluorophenyl)butanol derivatives into the dichloroethylidene bis(4-fluorobenzene) compound with good yield and high purity.

- Temperature control is critical during halogenation steps to avoid side reactions and decomposition.

- Vacuum distillation is essential for product purification, ensuring removal of residual solvents and by-products.

- The synthetic route benefits from starting with well-characterized fluorobenzene derivatives, which can be prepared via nitration, fluorination, and chlorination sequences as established in industrial processes.

- The overall synthetic strategy emphasizes stepwise functional group transformations with careful reagent selection to maintain the integrity of the fluorobenzene rings while introducing the dichloroethylidene bridge.

常见问题

Q. What are the established synthetic routes for 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene), and how is its structural integrity validated?

The compound is synthesized via condensation of 4-fluorobenzaldehyde derivatives with dichloroethane precursors under controlled conditions. A key method involves Müller’s procedure (1946), yielding crystalline products purified via petroleum ether . Structural validation employs nuclear magnetic resonance (NMR) for fluorine and proton environments, complemented by X-ray crystallography to confirm stereochemistry. Mass spectrometry (MS) verifies molecular weight (287.13 g/mol) and isotopic patterns .

Q. What spectroscopic techniques are employed to characterize this compound, and what key spectral markers confirm its identity?

Key techniques include:

- ¹⁹F NMR : Peaks at δ -110 to -120 ppm (C-F coupling).

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and ethylidene protons (δ 5.5–6.0 ppm).

- IR Spectroscopy : C-F stretches (1100–1200 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹). Cross-referencing with NIST databases ensures alignment with reported spectral libraries .

Advanced Research Questions

Q. How can factorial design principles be applied to optimize synthesis yield and purity?

A 2³ factorial design (factors: temperature, molar ratio, catalyst concentration) identifies optimal conditions. For example:

Q. What computational tools (e.g., COMSOL Multiphysics) aid in simulating reaction mechanisms or thermodynamic properties?

COMSOL Multiphysics enables finite element analysis (FEA) of reaction kinetics and heat transfer in batch reactors. For instance, simulating Cl⁻ elimination steps under varying pressures predicts byproduct formation. AI-driven parameter optimization (e.g., neural networks) refines activation energy estimates, improving mechanistic accuracy .

Q. How to address contradictions in reported physicochemical properties (e.g., melting points) through systematic error analysis?

Discrepancies in melting points (e.g., 77°C vs. 80°C) arise from impurities or heating rate variations. Differential scanning calorimetry (DSC) under standardized conditions (e.g., 5°C/min) resolves this. Regression analysis of purity data (via HPLC) correlates % impurity with ΔT, enabling error correction models .

Q. What strategies resolve discrepancies in bioactivity data across studies (e.g., insecticidal efficacy)?

Comparative studies using standardized bioassays (e.g., WHO protocols for contact insecticides) control variables like solvent choice (acetone vs. DMSO) and exposure time. Meta-analysis of LC₅₀ values across species (e.g., Aedes aegypti vs. Drosophila melanogaster) identifies taxon-specific sensitivity, reconciling conflicting reports .

Q. How to design orthogonal experiments for evaluating the compound’s stability under varying environmental conditions?

A stability study matrix might include:

| Condition | Level 1 | Level 2 |

|---|---|---|

| Temperature | 25°C | 40°C |

| Humidity | 30% RH | 70% RH |

| Light Exposure | Dark | UV (365 nm) |

| High-performance liquid chromatography (HPLC) monitors degradation products, while accelerated aging models (Arrhenius equation) predict shelf-life . |

Q. Methodological Notes

- Data Contradiction Analysis : Use Grubbs’ test to identify outliers in replicated measurements.

- Advanced Characterization : Pair dynamic light scattering (DLS) with SEM to assess crystallinity impacts on reactivity.

- Ethical Compliance : Adhere to Emmanuel College’s chemistry ethics guidelines, ensuring transparency in data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。